molecular formula C7H8O4 B2848124 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid CAS No. 121756-65-8

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B2848124
CAS No.: 121756-65-8
M. Wt: 156.137
InChI Key: NPZFNBLPFJDMMA-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a hydroxymethyl group and a carboxylic acid group. It is derived from biomass and is considered a valuable intermediate in the production of various chemicals and materials. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid typically involves the oxidation of 5-(Hydroxymethyl)-2-furfural (HMF). One common method is the use of hydrogen peroxide (H₂O₂) in alkaline conditions, which efficiently converts HMF to the desired carboxylic acid . Another approach involves the use of heterogeneous catalysts, such as niobic acid, which can dehydrate glucose into HMF and subsequently oxidize it to this compound .

Industrial Production Methods

Industrial production of this compound often relies on catalytic processes that ensure high yield and purity. The use of solid acid catalysts, such as sulfonated carbon-based acids and zeolites, has been widely applied in the conversion of biomass to HMF, which is then oxidized to the target compound . These methods are favored for their efficiency and environmental friendliness, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions and form esters or amides. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZFNBLPFJDMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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